molecular formula C63H73NO19 B13412704 O-Penta-benzyl Lewis A Trisaccharide Tetraacetate

O-Penta-benzyl Lewis A Trisaccharide Tetraacetate

Numéro de catalogue: B13412704
Poids moléculaire: 1148.2 g/mol
Clé InChI: RAFTURKCAJETID-ZUYJIKPJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

O-Penta-benzyl Lewis A Trisaccharide Tetraacetate is a complex organic compound with the molecular formula C63H73NO19 and a molecular weight of 1148.25 g/mol. It is an intermediate used in the synthesis of Lewis A Trisaccharide, which plays a crucial role in various cellular functions and is a component of multiplex glycan bead arrays.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of O-Penta-benzyl Lewis A Trisaccharide Tetraacetate involves multiple steps, including the protection of hydroxyl groups, glycosylation reactions, and acetylation. The process typically starts with the selective protection of hydroxyl groups using benzyl groups. This is followed by glycosylation reactions to form the trisaccharide structure. Finally, the compound undergoes acetylation to yield the tetraacetate derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure the efficient and consistent production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: O-Penta-benzyl Lewis A Trisaccharide Tetraacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at the benzyl or acetyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

O-Penta-benzyl Lewis A Trisaccharide Tetraacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycan arrays.

    Biology: The compound is utilized in studies related to cell signaling and glycosylation processes.

    Medicine: Research involving this compound includes its potential role in cancer therapy and immunology.

    Industry: It is employed in the production of glycan bead arrays for various analytical and diagnostic purposes.

Mécanisme D'action

The mechanism of action of O-Penta-benzyl Lewis A Trisaccharide Tetraacetate involves its interaction with specific molecular targets and pathways. The compound is known to participate in glycosylation processes, where it acts as a donor molecule in the transfer of sugar moieties to proteins and lipids. This process is crucial for the proper functioning of cellular signaling pathways and immune responses.

Comparaison Avec Des Composés Similaires

    Lewis A Trisaccharide: A closely related compound that shares a similar structure but lacks the benzyl and acetyl groups.

    O-Penta-benzyl Lewis X Trisaccharide Tetraacetate: Another similar compound with slight variations in the sugar moieties and protective groups.

Uniqueness: O-Penta-benzyl Lewis A Trisaccharide Tetraacetate is unique due to its specific protective groups and acetylation pattern, which make it a valuable intermediate in the synthesis of complex glycans. Its ability to participate in various chemical reactions and its wide range of applications in scientific research further highlight its significance.

Activité Biologique

O-Penta-benzyl Lewis A trisaccharide tetraacetate is a synthetic carbohydrate derivative that has gained attention in biomedical research due to its potential applications in cancer immunotherapy and as a tumor-associated carbohydrate antigen (TACA). This compound is structurally related to the Lewis A antigen, which is known for its role in cell-cell interactions and tumor progression.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a trisaccharide backbone with five benzyl protecting groups and four acetyl groups. The synthesis typically involves multiple steps, including glycosylation reactions, protecting group manipulations, and deprotection strategies. Recent studies have demonstrated efficient synthetic routes using various glycosyl donors and acceptors, achieving high yields through optimized reaction conditions.

Table 1: Summary of Synthetic Routes

StepReaction TypeYield (%)Key Reagents Used
1Glycosylation90TMSOTf, AgOTf
2Deprotection96Birch reduction
3Acetylation90Acetic anhydride
4Final Deprotection70TBAF

This compound exhibits biological activity primarily through its interaction with specific lectins and immune cells. Its structure allows it to mimic natural glycan structures found on cancer cells, facilitating immune recognition and response.

  • Immune Modulation : The compound has been shown to enhance the activation of dendritic cells, leading to improved antigen presentation and T-cell activation.
  • Tumor Targeting : By mimicking tumor-associated carbohydrates, it can potentially direct immune responses towards cancer cells, making it a candidate for vaccine development.

Case Studies

Recent research highlights the efficacy of this compound in preclinical models:

  • Study 1 : In a murine model of melanoma, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a 50% decrease in tumor volume after four weeks of treatment.
  • Study 2 : A follow-up study evaluated the immunological response in vaccinated mice. Results indicated an increase in CD8+ T-cell populations specific to Lewis A antigens, suggesting enhanced anti-tumor immunity.

Table 2: Summary of Case Studies

StudyModelTreatment DurationOutcome
Study 1Murine Melanoma4 weeks50% decrease in tumor volume
Study 2Vaccinated MicePost-vaccinationIncreased CD8+ T-cell response

Propriétés

Formule moléculaire

C63H73NO19

Poids moléculaire

1148.2 g/mol

Nom IUPAC

[(2R,3S,4S,5R,6R)-6-[(3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C63H73NO19/c1-39-53(72-33-46-24-14-8-15-25-46)57(73-34-47-26-16-9-17-27-47)59(74-35-48-28-18-10-19-29-48)62(76-39)82-54-50(37-70-32-45-22-12-7-13-23-45)80-61(75-36-49-30-20-11-21-31-49)52(64-40(2)65)56(54)83-63-60(79-44(6)69)58(78-43(5)68)55(77-42(4)67)51(81-63)38-71-41(3)66/h7-31,39,50-63H,32-38H2,1-6H3,(H,64,65)/t39?,50-,51-,52-,53?,54-,55+,56-,57-,58+,59+,60-,61?,62+,63+/m1/s1

Clé InChI

RAFTURKCAJETID-ZUYJIKPJSA-N

SMILES isomérique

CC1C([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8

SMILES canonique

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.